molecular formula C22H30ClNO3 B14958006 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one

6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one

Cat. No.: B14958006
M. Wt: 391.9 g/mol
InChI Key: XRKIZPIQIZFNBZ-UHFFFAOYSA-N
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Description

Chemical Structure and Properties 6-Chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one (molecular formula: C₂₂H₃₀ClNO₃) is a coumarin derivative characterized by a 2H-chromen-2-one core substituted with a hexyl chain at position 3, a chlorine atom at position 6, a hydroxyl group at position 7, a methyl group at position 4, and a piperidinomethyl moiety at position 8 . This compound exhibits moderate lipophilicity due to the hexyl substituent, which may enhance membrane permeability, while the hydroxyl and piperidinomethyl groups contribute to hydrogen-bonding interactions with biological targets.

Synthetic Routes The synthesis of structurally related 8-(piperidinomethyl)-substituted coumarins involves Mannich reactions, as demonstrated in . For example, 7-hydroxy-4-methyl-8-(piperazin-1-ylmethyl)-2H-chromen-2-one derivatives are synthesized via condensation of 7-hydroxy-4-methylcoumarin with formaldehyde and piperazine derivatives under reflux . Similar strategies likely apply to the target compound, with modifications to incorporate the hexyl and chloro substituents.

Properties

Molecular Formula

C22H30ClNO3

Molecular Weight

391.9 g/mol

IUPAC Name

6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)chromen-2-one

InChI

InChI=1S/C22H30ClNO3/c1-3-4-5-7-10-16-15(2)17-13-19(23)20(25)18(21(17)27-22(16)26)14-24-11-8-6-9-12-24/h13,25H,3-12,14H2,1-2H3

InChI Key

XRKIZPIQIZFNBZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=CC(=C(C(=C2OC1=O)CN3CCCCC3)O)Cl)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one typically involves multiple steps, starting from simpler precursor compounds. The general synthetic route includes:

    Formation of the Chromen-2-one Core: The chromen-2-one core can be synthesized through a condensation reaction between a suitable phenol derivative and an α,β-unsaturated carbonyl compound.

    Introduction of the Chloro Group: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Addition of the Hexyl Chain: The hexyl chain can be introduced via alkylation reactions using hexyl halides.

    Hydroxylation: The hydroxy group can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.

    Methylation: Methylation can be performed using methyl iodide or dimethyl sulfate.

    Piperidinomethyl Group Addition: The piperidinomethyl group can be introduced through a Mannich reaction involving formaldehyde, piperidine, and the chromen-2-one derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde.

    Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

    Substitution: The chloro group can undergo nucleophilic substitution reactions to form various derivatives.

    Esterification: The hydroxy group can react with carboxylic acids or acid chlorides to form esters.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium tert-butoxide.

    Esterification: Acetic anhydride, sulfuric acid.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of various substituted derivatives.

    Esterification: Formation of esters.

Scientific Research Applications

6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but may include inhibition of enzyme activity, modulation of receptor function, or interference with cellular signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological activity of coumarin derivatives is highly dependent on substituent positions and electronic properties. Below is a comparative analysis of key analogues (Table 1):

Compound Substituents Key Biological Activity Reference
6-Chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one 3-hexyl, 6-Cl, 7-OH, 4-CH₃, 8-piperidinomethyl Potential kinase/antimicrobial activity (inferred from structural analogues)
6,8-Dichloro-3-(3-methoxyphenyl)-2H-chromen-2-one 3-(3-methoxyphenyl), 6-Cl, 8-Cl MARK4 inhibition (IC₅₀: 7.8 µM); HepG2 cytotoxicity (IC₅₀: 15.9 µM)
3-(Imidazo[2,1-b]thiazol-6-yl)-2H-chromen-2-one 3-(imidazo[2,1-b]thiazol-6-yl) Antiviral activity against parvovirus B19 (dose-dependent inhibition in UT7/EpoS1 cells)
8-Acetyl-7-hydroxy-4-phenyl-2H-chromen-2-one 8-acetyl, 7-OH, 4-phenyl Intermediate for heterocyclic synthesis; cytotoxic evaluation pending
7-Hydroxy-3-(2-pyridinyl)-8-(piperidinylmethyl)-2H-chromen-2-one 3-(2-pyridinyl), 7-OH, 8-piperidinylmethyl Antimicrobial and antitumor activity (broad-spectrum screening)

Physicochemical and Pharmacokinetic Properties

  • Hydrogen-Bonding Capacity: The 7-hydroxy group and piperidinomethyl moiety enable interactions with polar residues in biological targets, as seen in UROD inhibitors () where similar groups form H-bonds with Arg37 and Tyr164 .
  • Metabolic Stability: Piperidine derivatives often undergo hepatic oxidation, but the 8-piperidinomethyl group may reduce first-pass metabolism compared to unsubstituted coumarins .

Q & A

Q. What synthetic routes are employed to prepare 6-chloro-3-hexyl-7-hydroxy-4-methyl-8-(piperidinomethyl)-2H-chromen-2-one, and how is its purity validated?

The synthesis typically begins with a Pechmann condensation reaction between resorcinol derivatives and β-ketoesters in the presence of acidic catalysts (e.g., H₂SO₄ or POCl₃/ZnCl₂) to form the coumarin core . Subsequent functionalization steps introduce substituents:

  • Chloro and methyl groups : Electrophilic substitution or halogenation at specific positions.
  • Hexyl and piperidinomethyl groups : Alkylation or Mannich reactions under controlled conditions .
    Purity is confirmed via HPLC (>95% purity) and structural validation by 1H/13C NMR (e.g., δ 6.8–7.2 ppm for aromatic protons, δ 3.5–4.0 ppm for piperidinomethyl protons) and high-resolution mass spectrometry (HRMS) .

Q. Which spectroscopic techniques are critical for characterizing this coumarin derivative?

  • UV-Vis spectroscopy : Confirms π→π* transitions in the coumarin scaffold (λmax ~300–350 nm) .
  • FT-IR : Identifies hydroxyl (3400–3600 cm⁻¹), carbonyl (1650–1750 cm⁻¹), and C-Cl (600–800 cm⁻¹) stretches .
  • NMR : Assigns substituent positions (e.g., deshielded protons near electron-withdrawing groups) .
  • X-ray crystallography (if crystalline): Resolves 3D conformation and hydrogen-bonding networks .

Q. What in vitro assays are used for initial biological screening?

  • Enzyme inhibition :
    • MAO-A/MAO-B : Spectrophotometric assays using kynuramine as a substrate to measure IC₅₀ values .
    • AChE/BChE : Ellman’s method with acetylthiocholine iodide .
  • Cytotoxicity : MTT assay in HepG2 or SH-SY5Y cells to determine IC₅₀ .

Advanced Research Questions

Q. How do structural modifications at positions 3 (hexyl) and 8 (piperidinomethyl) influence multitarget activity against MAO-B and AChE?

  • Hexyl chain (position 3) : Enhances lipophilicity (logP), improving blood-brain barrier (BBB) permeability. Longer alkyl chains may increase MAO-B selectivity due to hydrophobic interactions in the enzyme’s substrate cavity .
  • Piperidinomethyl (position 8) : The basic nitrogen facilitates hydrogen bonding with catalytic residues (e.g., Tyr435 in MAO-B), enhancing inhibitory potency. Substitution with bulkier groups (e.g., benzyl) reduces selectivity .
  • SAR trends : Meta-substitution on the benzyloxy group (position 7) improves AChE inhibition, while para-substitution favors MAO-B .

Q. What computational approaches optimize this compound’s binding to MAO-B and AChE?

  • Molecular docking : Uses crystal structures (PDB: 2V5Z for MAO-B, 4EY7 for AChE) to predict binding poses. The coumarin core aligns with the MAO-B FAD cofactor, while the piperidinomethyl group occupies the entrance cavity .
  • MD simulations : Assess stability of ligand-enzyme complexes over 100 ns trajectories. Key interactions include π-π stacking (Tyr398 in MAO-B) and cation-π interactions (Trp86 in AChE) .

Q. How does the compound’s pharmacokinetic profile affect its neuroprotective potential?

  • BBB permeability : Predicted via PAMPA-BBB assay. The hexyl chain and logP ~3.5 favor passive diffusion .
  • Metabolic stability : Microsomal assays (human liver microsomes) show moderate clearance, with CYP3A4 as the primary metabolizing enzyme .
  • Neuroprotection : Reduces ROS in H₂O₂-induced neuronal cells (SH-SY5Y) at 10 μM, with minimal cytotoxicity .

Q. What strategies resolve contradictions in enzyme inhibition data across species (e.g., human vs. rat MAO)?

  • Species-specific assays : Human recombinant MAO-A/B (vs. rat brain homogenates) reveal differences in substrate affinity. For example, human MAO-B has a narrower active site, reducing potency for bulkier derivatives .
  • Mutagenesis studies : Replace residues like Ile199 in human MAO-B with rat equivalents (Phe) to assess steric effects .

Methodological Considerations

Q. How are crystallographic data utilized to refine synthesis and activity?

  • SHELX software : Refines X-ray diffraction data to resolve bond angles and torsion angles, guiding synthetic adjustments (e.g., optimizing piperidinomethyl orientation) .
  • Twinned data refinement : SHELXL handles high-resolution twinned crystals, common in coumarin derivatives due to planar stacking .

Q. What analytical techniques validate compound stability under physiological conditions?

  • Forced degradation studies : Expose the compound to pH 1–13, heat (40–60°C), and UV light. Monitor via LC-MS for degradation products (e.g., hydrolysis of the lactone ring) .
  • Plasma stability assay : Incubate with human plasma (37°C, 24 hrs); >80% remaining indicates suitability for in vivo studies .

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